Cimiracemoside G
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Overview
Description
Cimiracemoside G is a cycloartane triterpene glycoside isolated from the rhizomes of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of triterpenoid saponins known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cimiracemoside G typically involves extraction from the rhizomes of Cimicifuga foetida. The process includes:
Extraction: The dried rhizomes are extracted using solvents such as methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: Further purification is achieved through recrystallization or preparative HPLC.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cimiracemoside G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding aglycones and sugar moieties.
Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.
Acetylation: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Various oxidized derivatives.
Hydrolysis: Aglycones and sugars.
Acetylation: Acetylated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in modulating biological pathways, including the Wnt signaling pathway.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in developing natural health products and supplements
Mechanism of Action
Comparison with Similar Compounds
Cimiracemoside G is unique among cycloartane triterpenes due to its specific glycosidic structure. Similar compounds include:
- Cimiracemoside D
- Cimiracemoside E
- Cimilactone E
- Cimilactone F
Properties
CAS No. |
289632-43-5 |
---|---|
Molecular Formula |
C37H56O11 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19-,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |
InChI Key |
IHMRHYCBRKQAFU-LVQFCLPFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |
Origin of Product |
United States |
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